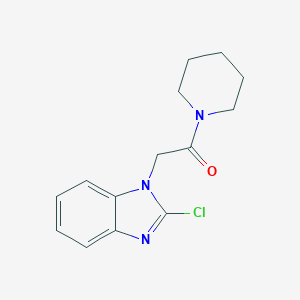
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CTX-0294885, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields.
Mecanismo De Acción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its inhibitory effect on the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, which is essential for the assembly and activation of the inflammasome. By binding to this domain, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide prevents the recruitment of the adaptor protein ASC and the subsequent activation of caspase-1, which is responsible for the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to effectively suppress the production of IL-1β and IL-18 in macrophages and monocytes stimulated with various inflammasome activators. It also exhibits excellent pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its high selectivity for the NLRP3 inflammasome, which reduces the risk of off-target effects. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its relatively high cost, which may limit its widespread use in academic research.
Direcciones Futuras
There are several potential future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One potential application is in the treatment of inflammatory diseases, such as gout and type 2 diabetes, which are characterized by excessive activation of the NLRP3 inflammasome. Another potential application is in the treatment of neuroinflammatory diseases, such as Alzheimer's disease, which have also been linked to NLRP3 inflammasome activation. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 4,5-dimethyl-2-thiophenecarbonitrile with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent and a base. The resulting product is then purified using column chromatography to obtain N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response. Inhibition of the NLRP3 inflammasome has been implicated in the treatment of various inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Fórmula molecular |
C18H16N4O2S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16N4O2S/c1-11-12(2)25-17(14(11)9-19)21-16(23)7-8-22-10-20-15-6-4-3-5-13(15)18(22)24/h3-6,10H,7-8H2,1-2H3,(H,21,23) |
Clave InChI |
SFFZBTGVQUJDSK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)